molecular formula C17H18FNO3 B6375285 5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% CAS No. 1261985-31-2

5-(4-BOC-Aminophenyl)-3-fluorophenol, 95%

Cat. No. B6375285
CAS RN: 1261985-31-2
M. Wt: 303.33 g/mol
InChI Key: HDIKQRSXOOBRDD-UHFFFAOYSA-N
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Description

5-(4-BOC-Aminophenyl)-3-fluorophenol (5-BOC-3-FP) is a chemical compound that is widely used in scientific research and laboratory experiments. It is a phenol derivative, meaning it is an aromatic compound with a hydroxyl group attached to an aromatic ring. 5-BOC-3-FP is a relatively new compound that has been used for a variety of applications, including drug synthesis, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the compound acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory molecules. Additionally, 5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory molecules, such as prostaglandins, and to reduce inflammation. Additionally, it has been shown to inhibit the growth of cancer cells and to reduce the risk of cardiovascular disease. It has also been shown to reduce the risk of stroke and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of 5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. Additionally, it is a stable compound, meaning it is unlikely to degrade or react with other compounds. However, there are some limitations to the use of 5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% in laboratory experiments. It is a relatively new compound, and there is limited research available on its effects and mechanism of action. Additionally, it is a highly reactive compound, meaning it can easily react with other compounds and cause unwanted side effects.

Future Directions

There are many potential future directions for research involving 5-(4-BOC-Aminophenyl)-3-fluorophenol, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and to develop new therapeutic applications. Additionally, further research could be done to investigate its effects on cancer cells and other diseases. Finally, further research could be done to investigate its potential side effects, in order to ensure its safety for use in laboratory experiments.

Synthesis Methods

5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-bromo-3-fluorophenol with 4-bromo-2-chloro-1-methylpiperidine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 4-bromo-3-fluoro-2-chloro-1-methylpiperidine. The second step involves the reaction of 4-bromo-3-fluoro-2-chloro-1-methylpiperidine with 4-boc-aminophenol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 5-(4-boc-aminophenyl)-3-fluorophenol.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-3-fluorophenol, 95% is most commonly used in scientific research and laboratory experiments. It can be used in a variety of applications, including drug synthesis, biochemistry, and pharmacology. It is also used in the synthesis of drugs, such as anti-inflammatory agents, anticonvulsants, and anti-psychotics. Additionally, it is used in the synthesis of other chemicals, such as 5-fluoro-2-chloro-1-methylpiperidine and 4-boc-aminophenol.

properties

IUPAC Name

tert-butyl N-[4-(3-fluoro-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIKQRSXOOBRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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